2-(pentan-3-yloxy)ethan-1-ol
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Overview
Description
2-(pentan-3-yloxy)ethan-1-ol is an organic compound with the molecular formula C7H16O2. It is a colorless liquid with a faint, pleasant odor. This compound is part of the ether family and contains both an ether and an alcohol functional group, making it a versatile molecule in various chemical reactions and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(pentan-3-yloxy)ethan-1-ol typically involves the reaction of 3-pentanol with ethylene oxide under basic conditions. The reaction proceeds as follows:
Reactants: 3-pentanol and ethylene oxide.
Catalyst: A strong base such as sodium hydroxide.
Solvent: Anhydrous conditions are preferred to avoid hydrolysis.
Temperature: The reaction is usually carried out at elevated temperatures (around 60-80°C) to ensure complete conversion.
The reaction mechanism involves the nucleophilic attack of the hydroxyl group of 3-pentanol on the ethylene oxide, leading to the formation of this compound .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The process involves:
Reactant Feed: Continuous feeding of 3-pentanol and ethylene oxide.
Catalyst: Use of a solid base catalyst to facilitate the reaction.
Temperature Control: Maintaining a consistent reaction temperature.
Product Separation: Distillation or extraction methods to purify the final product.
Chemical Reactions Analysis
Types of Reactions
2-(pentan-3-yloxy)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The ether group can be reduced under specific conditions to form the corresponding alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Thionyl chloride (SOCl2) for converting the hydroxyl group to a chloride, followed by nucleophilic substitution.
Major Products
Oxidation: Formation of 2-(pentan-3-yloxy)ethanal or 2-(pentan-3-yloxy)ethanoic acid.
Reduction: Formation of 2-(pentan-3-yloxy)ethanol.
Substitution: Formation of various substituted ethers depending on the nucleophile used.
Scientific Research Applications
2-(pentan-3-yloxy)ethan-1-ol has several applications in scientific research:
Chemistry: Used as a solvent and intermediate in organic synthesis.
Biology: Employed in the study of enzyme-catalyzed reactions involving ethers and alcohols.
Medicine: Investigated for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the production of surfactants and emulsifiers.
Mechanism of Action
The mechanism of action of 2-(pentan-3-yloxy)ethan-1-ol involves its interaction with various molecular targets:
Molecular Targets: Enzymes that catalyze the oxidation and reduction of alcohols and ethers.
Pathways: The compound can participate in metabolic pathways involving the breakdown and synthesis of ethers and alcohols.
Comparison with Similar Compounds
Similar Compounds
2-(butan-2-yloxy)ethan-1-ol: Similar structure but with a butyl group instead of a pentyl group.
2-(hexan-3-yloxy)ethan-1-ol: Similar structure but with a hexyl group instead of a pentyl group.
2-(propan-2-yloxy)ethan-1-ol: Similar structure but with a propyl group instead of a pentyl group.
Uniqueness
2-(pentan-3-yloxy)ethan-1-ol is unique due to its specific balance of hydrophilic and hydrophobic properties, making it particularly useful in applications requiring amphiphilic compounds. Its specific structure also allows for unique reactivity patterns compared to its analogs .
Properties
IUPAC Name |
2-pentan-3-yloxyethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16O2/c1-3-7(4-2)9-6-5-8/h7-8H,3-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZXGXWPUTAHLFU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)OCCO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
132.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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